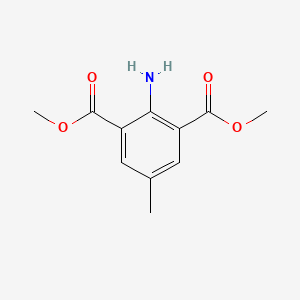
Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzene, featuring two ester groups, an amino group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-amino-5-methylbenzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding alcohols from the ester groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: Similar structure with amino and ester groups but lacks the methyl group.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains ester groups but has a different core structure.
Uniqueness
Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate is unique due to the presence of both amino and ester groups on a methyl-substituted benzene ring
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5H,12H2,1-3H3 |
InChI Key |
AGNAGQNXHHAXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















